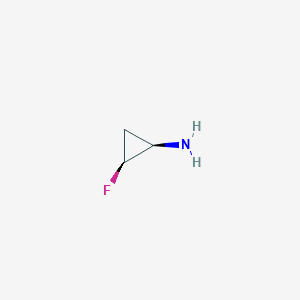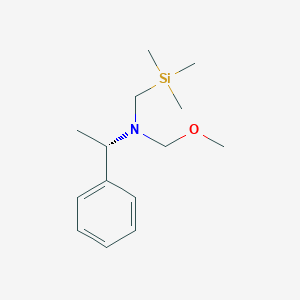
(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine
Overview
Description
“(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine” is a research chemical with the molecular formula C14H25NOSi and a molecular weight of 251.44 . It is not intended for human or veterinary use.
Molecular Structure Analysis
The molecule consists of a phenyl group (C6H5-) and a trimethylsilyl group (Si(CH3)3) attached to an ethanamine backbone (C2H5NH-). The methoxymethyl group (CH2OCH3) is also attached to the nitrogen atom .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 251.44 . More specific physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.
Scientific Research Applications
Azomethine Ylide Precursors
This compound has been utilized as an azomethine ylide equivalent in synthetic organic chemistry, demonstrating its role in the generation of complex heterocyclic structures. For instance, it has been used in the synthesis of 2,6-dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane, highlighting its utility in creating nitrogen-containing bicyclic frameworks through reactions involving alkylations, annulations, and cycloadditions (Padwa & Dent, 2003).
Reactivity with Michael Acceptors
The reactivity of methoxy-(2-trimethylsilyl)ethoxycarbene derivatives, closely related to the target compound, towards Michael acceptors and hydroxylic compounds, has been studied. These investigations have revealed insights into the mechanisms of complex rearrangements and insertions into OH bonds, expanding the understanding of organosilicon chemistry and its applications in creating orthoformates and other derivatives (Pole, Sharma, & Warkentin, 1996).
Catalysts in Ethylene Oligomerization
Nickel(II) complexes chelated by (amino)pyridine ligands derived from the compound have been investigated for their catalytic activities in ethylene oligomerization. These studies not only demonstrate the compound's versatility in forming active catalytic systems but also provide valuable insights into the structure-activity relationships that govern the ethylene oligomerization process, offering pathways to more efficient and selective catalysis in industrial applications (Nyamato, Ojwach, & Akerman, 2016).
Derivatization and Quantification Techniques
Techniques for the stereospecific derivatization of amphetamines and phenol alkylamines, involving the conversion of amine salts into free bases and hydroxyl groups into O-silyl ethers, have been developed using N-methyl-N-(trimethylsilyl)trifluoroacetamide, among others. These methodologies facilitate the simultaneous determination and quantification of these compounds in biological matrices, showcasing the compound's role in enhancing analytical procedures (Shin & Donike, 1996).
Synthesis of Isoquinoline Alkaloids
The utility of arylsilanes in directed Pictet-Spengler cyclizations for the regiospecific synthesis of tetrahydroisoquinoline alkaloids has been demonstrated, employing derivatives of the compound. This application underscores its significance in the selective synthesis of bioactive isoquinoline alkaloids, contributing to the field of medicinal chemistry and natural product synthesis (Miller & Tsang, 1988).
Safety And Hazards
The compound is labeled with the signal word “Warning”. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
(1S)-N-(methoxymethyl)-1-phenyl-N-(trimethylsilylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-13(14-9-7-6-8-10-14)15(11-16-2)12-17(3,4)5/h6-10,13H,11-12H2,1-5H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQGYHCIEIDEAD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(COC)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N(COC)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444093 | |
| Record name | (1S)-N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(Methoxymethyl)-1-phenyl-N-((trimethylsilyl)methyl)ethanamine | |
CAS RN |
143140-08-3 | |
| Record name | (1S)-N-(Methoxymethyl)-1-phenyl-N-[(trimethylsilyl)methyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methoxymethyl-(1-phenyl-ethyl)-trimethylsilanylmethyl-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)
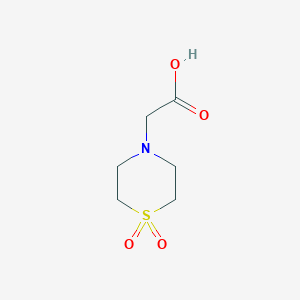
![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)
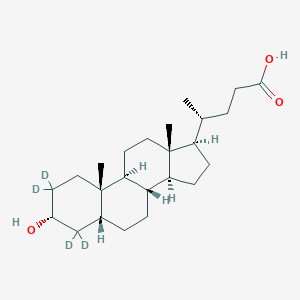
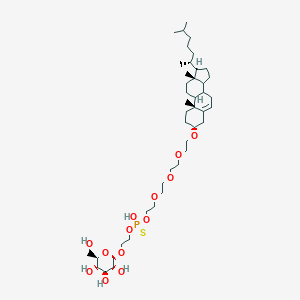
![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)

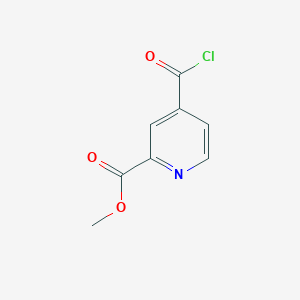
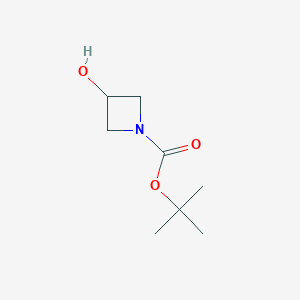
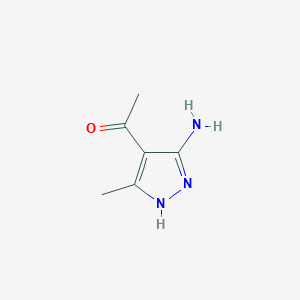
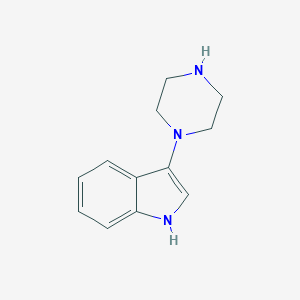
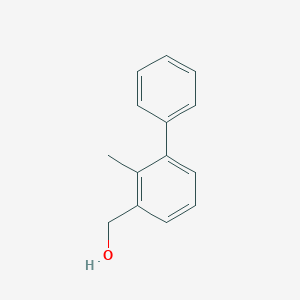
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
